Inhibition of protein-protein interactions: Research on structurally similar 1,2,3-triazole compounds suggests their potential as inhibitors of the S100A2-p53 protein-protein interaction. [ [], [] ] This interaction is a validated drug target for pancreatic cancer, and disrupting it could offer therapeutic benefits. [ [], [] ] Given the structural similarities with N-cyclopropyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide, this mechanism of action warrants further investigation.
Modulation of CDK5 activity: Studies on a related aminopyrazole analog indicate its ability to inhibit cyclin-dependent kinase 5 (CDK5), a crucial regulator of Mcl-1 protein stability. [ [] ] Mcl-1 overexpression contributes to the resistance of pancreatic cancer cells to apoptosis. By inhibiting CDK5, this analog downregulates Mcl-1 levels, sensitizing pancreatic cancer cells to Bcl-2 inhibitors like navitoclax. [ [] ] While further research is needed to confirm, N-cyclopropyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide might exert similar effects on CDK5 and Mcl-1 regulation due to its structural resemblance to the aminopyrazole analog.
Drug discovery and development: This compound, due to its structural features and potential mechanisms of action, could serve as a lead compound or a starting point for developing novel drug candidates. [ [], [], [] ] Its ability to potentially target specific protein-protein interactions or modulate enzyme activity makes it a promising candidate for further optimization and development into a therapeutic agent.
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8